![molecular formula C17H13ClO3 B14138420 2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione CAS No. 89131-23-7](/img/structure/B14138420.png)
2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound features a chlorine atom and an isopropoxy group attached to the anthracene-1,4-dione core, which may impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione typically involves the chlorination of 3-hydroxyanthracene-1,4-dione followed by etherification with isopropyl alcohol. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the etherification step may be catalyzed by an acid such as sulfuric acid or a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to hydroquinones or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene-1,4-dione derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may interfere with DNA replication or protein synthesis in microbial cells, contributing to its antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroanthracene-1,4-dione: Lacks the isopropoxy group, which may affect its reactivity and applications.
3-[(Propan-2-yl)oxy]anthracene-1,4-dione: Lacks the chlorine atom, which may influence its chemical behavior.
Anthracene-1,4-dione: The parent compound without any substituents, serving as a basis for comparison.
Uniqueness
2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione is unique due to the presence of both the chlorine atom and the isopropoxy group
Propiedades
Número CAS |
89131-23-7 |
|---|---|
Fórmula molecular |
C17H13ClO3 |
Peso molecular |
300.7 g/mol |
Nombre IUPAC |
2-chloro-3-propan-2-yloxyanthracene-1,4-dione |
InChI |
InChI=1S/C17H13ClO3/c1-9(2)21-17-14(18)15(19)12-7-10-5-3-4-6-11(10)8-13(12)16(17)20/h3-9H,1-2H3 |
Clave InChI |
JOSNJMSUSYKOPW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C(=O)C2=CC3=CC=CC=C3C=C2C1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


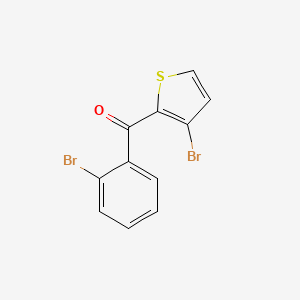
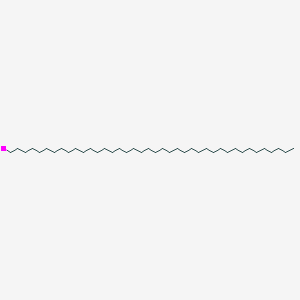
![3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B14138342.png)
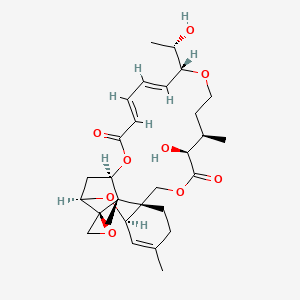
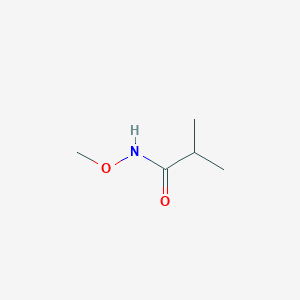
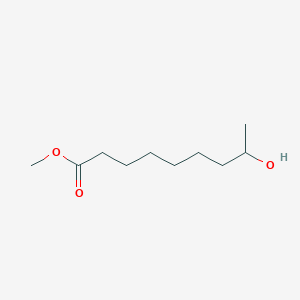
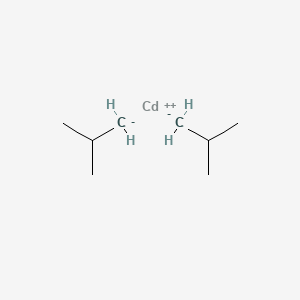
![9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B14138372.png)
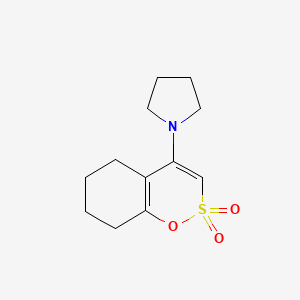
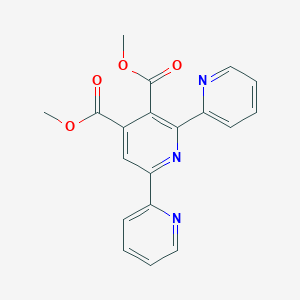

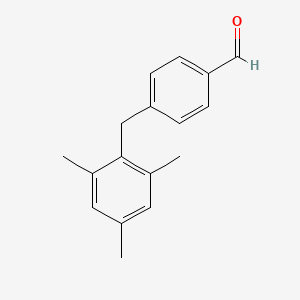
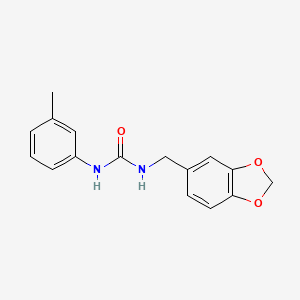
![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B14138426.png)
